三氯化钬

描述

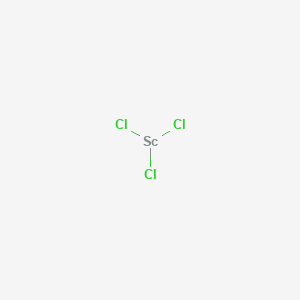

Scandium trichloride (ScCl3) is an inorganic chemical compound with the molecular formula ScCl3. It is a white, crystalline solid with a melting point of 201.3 °C. Scandium trichloride has a wide range of applications in chemical synthesis, as a catalyst, and as a reagent. It is also used in the production of high-purity scandium metal and in the processing of scandium-containing materials. In addition, scandium trichloride has been studied for potential medical applications.

科学研究应用

从氯化物溶液中用三正丁基磷酸酯萃取钬(III):本研究调查了钬(III) 在氯化物溶液中的萃取行为,表明其在分离和纯化过程中的潜力 (Morris & Sutton, 1967).

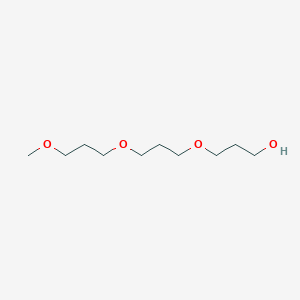

钬与 Podand 配体的络合:三氯化钬与 Podand 配体形成络合物,展示了其在配位化学和分子结构研究中的用途 (Gierczyk, 2003).

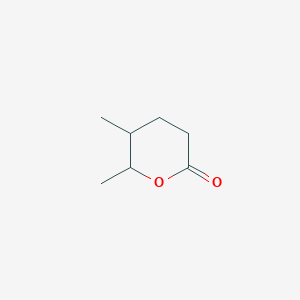

路易斯酸催化:源自三氯化钬的三氟甲磺酸钬是一种有效的路易斯酸催化剂,特别是在醇的酰化和ω-羟基羧酸的大环内酯化中 (Ishihara 等,1996).

从混合介质中萃取:关于从高氯酸盐-氯化物和高氯酸盐-硝酸盐溶液等各种介质中萃取钬(III) 的研究强调了其在萃取技术中的多功能性 (Sekine 等,1966).

多孔载体上的钬萃取:使用负载在多孔基质上的有机磷化合物萃取钬的研究突出了其在先进材料加工中的潜力 (Korovin 等,1999).

碘增强萃取:向三丁基磷酸酯中添加碘可以增强从氯化物溶液中萃取钬,表明了一种更有效回收钬的方法 (Kuz’min & Kuz’mina, 2018).

聚合催化:钬(III)配合物用作 1-己烯的等规聚合中的催化剂,展示了其在聚合物化学中的用途 (Tao 等,2013).

钬卡宾配合物的合成:本研究探讨了各种钬卡宾配合物的合成,为有机金属化学领域做出了贡献 (Fustier 等,2015).

在核医学中的应用:源自三氯化钬的钬放射性核素在核医学成像和治疗中显示出前景 (Huclier-Markai 等,2018).

非放射性氧化钬的制备:从铀溶液中萃取钬化合物的研究表明其在生产非放射性氧化钬中的应用 (Kylyshkanov 等,2022).

作用机制

Target of Action

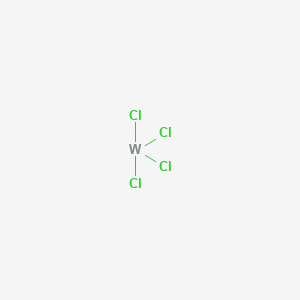

Scandium trichloride (ScCl3) is a scandium halide . It is primarily used in the formation of intermetallic nickel-scandium compound films by potentiostatic cathodic reduction from molten salt mixtures . The primary targets of ScCl3 are therefore the components of these mixtures, particularly nickel and scandium.

Mode of Action

ScCl3 interacts with its targets through a process known as potentiostatic cathodic reduction . This involves the application of a constant potential difference, which drives the reduction of the scandium ions in the molten salt mixture, leading to the formation of the intermetallic compound film.

Biochemical Pathways

It has been suggested that sccl3 can mimic and interfere with the metabolism of calcium, magnesium, and other essential elements .

Result of Action

The primary result of ScCl3 action is the formation of an intermetallic nickel-scandium compound film . This film has potential applications in various industries, including electronics and materials science.

未来方向

Scandium(III) chloride is used in specialized areas such as a doping substance of zirconia, as a component of aluminum alloys, or recently, as an ingredient of matrix materials for LED phosphors . Its future directions could involve further exploration of its potential uses in these and other areas.

生化分析

Biochemical Properties

The biochemical effects of scandium refer to the bioactivity, behavior, and toxicity of Scandium element or compounds in cells, tissues, organs, and organisms . The bioavailability of scandium is very low, so it is considered as a metal of low toxicity .

Cellular Effects

Scandium trichloride demonstrates attractive metabolic effects on microbes that is of great interest in white biotechnology . Scandium increases the production of proteins and secondary metabolites and activates poorly expressed genes .

Molecular Mechanism

Scandium trichloride is a Lewis acid that absorbs water to give aquo complexes . According to X-ray crystallography, one such hydrate is the salt trans - [ScCl2(H2O)4]Cl·2H2O . With the less basic ligand tetrahydrofuran, ScCl3 yields the adduct ScCl3(THF)3 as white crystals .

Temporal Effects in Laboratory Settings

The effects of scandium are exerted at the level of transcription of pathway-specific positive regulatory genes, as demonstrated by marked upregulation of actII-ORF4 in Streptomyces lividans cells exposed to scandium .

Dosage Effects in Animal Models

The LD50 doses for ScCl3 at 24 h postexposure are 440 and 24 mg/kg, respectively, via intraperitoneal and intravenous injection . ScCl3 is extensively deposited in the liver and spleen .

Metabolic Pathways

The concentrations of metal ions in biological systems are selectively controlled by their charge, size, and hard or soft ligand preference in cell metabolism . The uptake pathways of calcium, iron, and a few other metals have been investigated in much detail, but little is known about most other metal ions .

属性

IUPAC Name |

trichloroscandium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Sc/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMZCYSFPFUKKE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Sc](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ScCl3, Cl3Sc | |

| Record name | Scandium chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Scandium_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042372 | |

| Record name | Scandium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White deliquescent solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | Scandium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10361-84-9 | |

| Record name | Scandium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandium trichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Scandium chloride (ScCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Scandium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Scandium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the different ways Scandium trichloride can be synthesized?

A2: One method involves the reaction of Scandium metal with Ammonium chloride in the presence of Cupric chloride within a sealed copper ampoule, resulting in two ammoniates of Scandium trichloride: ScCl3(NH3) and ScCl3(NH3)2. [, ] Another method involves reacting potassium salts of hydro-tris-pyrazolylborate ligands with the tris THF adduct of Scandium trichloride. This reaction leads to the formation of Scandium complexes like (TpMe,Me)ScCl2(THF) and (TptBu,Me)ScCl2. []

Q2: How does Scandium trichloride interact with other ligands?

A3: Scandium trichloride can react with various ligands. For instance, it forms complexes with neutral N3- and SNS-donor ligands, which have been studied for their potential in ethene polymerization catalysis. [] Additionally, it can react with podand ligands (inorganic esters of polyoxaethylene glycols), as demonstrated by 45Sc NMR studies. [] Furthermore, Scandium trichloride serves as a precursor for synthesizing Scandium carbene complexes by reacting with different anionic ligands such as alkyl, amido, and phosphido groups. []

Q3: What is known about the thermodynamic properties of Scandium trichloride?

A5: Studies have investigated the thermodynamics of evaporation of Scandium trichloride, examining its existence in both ScCl3 and Sc2Cl6 forms. [] Additionally, research has focused on determining the standard enthalpy of formation of crystalline Scandium trichloride. []

Q4: What are the potential applications of Scandium trichloride beyond catalysis?

A4: While research primarily focuses on its catalytic properties, Scandium trichloride's ability to form diverse complexes opens possibilities for applications in material science, coordination chemistry, and potentially in developing new materials with tailored properties.

Q5: What is the historical context of Scandium trichloride research?

A8: Research on Scandium trichloride has evolved from investigating its basic chemical properties, like structure and thermodynamics [, , , ], to exploring its potential in specific applications like catalysis []. Early studies focused on its synthesis and the characterization of its complexes [, ]. Over time, the focus shifted towards understanding its reactivity and exploring its potential in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)